An In-depth Technical Guide to Methyl 4-chloro-3-fluoro-2-methylbenzoate
An In-depth Technical Guide to Methyl 4-chloro-3-fluoro-2-methylbenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-3-fluoro-2-methylbenzoate (CAS 174403-70-4), a halogenated aromatic ester of significant interest as a building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific ester, this document focuses on the validated synthesis of its immediate precursor, 4-chloro-3-fluoro-2-methylbenzoic acid, followed by a detailed, field-proven protocol for its esterification. The guide elucidates the mechanistic rationale behind the synthetic strategies, offers predicted spectroscopic data based on analogous structures, and discusses the potential applications derived from its unique substitution pattern. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a research and development setting.
Introduction and Strategic Importance
Halogenated benzoic acid derivatives are foundational scaffolds in modern drug discovery.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This "halogen effect" is a cornerstone of rational drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3]
Methyl 4-chloro-3-fluoro-2-methylbenzoate is a polysubstituted aromatic compound that combines several key features: a methyl ester for further chemical modification, a methyl group that impacts steric profile and lipophilicity, and two distinct halogen atoms (chloro and fluoro) that modulate electronic properties and potential for halogen bonding.[4] These attributes make it a valuable intermediate for constructing more complex molecules and for use in fragment-based drug discovery campaigns.
Physicochemical and Computed Properties
While experimental data for the target molecule is not extensively published, its properties can be reliably estimated based on its structure and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 174403-70-4 | - |
| Molecular Formula | C₉H₈ClFO₂ | Calculated |
| Molecular Weight | 202.61 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid or oil | Inferred |
| Boiling Point | Not Determined | - |
| Melting Point | Not Determined | - |
| Calculated LogP | ~2.9-3.2 | Inferred from analogs[5] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Inferred from analogs[5] |
Synthesis and Mechanistic Rationale
The most logical and validated pathway to Methyl 4-chloro-3-fluoro-2-methylbenzoate involves a two-stage process: first, the synthesis of the precursor 4-chloro-3-fluoro-2-methylbenzoic acid (CAS 157652-29-4)[5][6], followed by its direct esterification.
Part A: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid
A practical synthesis route starts from m-fluorotoluene, as outlined in the patent literature.[7] This method leverages common industrial reactions, ensuring scalability and cost-effectiveness.
Experimental Protocol: Synthesis of 4-Chloro-3-fluoro-2-methylbenzoic Acid[7]
-
Step 1: Friedel-Crafts Acylation.
-
Rationale: This electrophilic aromatic substitution introduces an acyl group onto the aromatic ring. The Lewis acid catalyst, anhydrous aluminum trichloride (AlCl₃), activates the trichloroacetyl chloride, generating a potent electrophile. The reaction with m-fluorotoluene yields a mixture of ortho and para isomers due to the directing effects of the fluorine and methyl groups.
-
Procedure: To a solution of m-fluorotoluene and a suitable solvent, add anhydrous aluminum trichloride portion-wise while maintaining a low temperature. Slowly add trichloroacetyl chloride to the mixture. Stir until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction with ice-water. Extract the organic layer, wash, dry, and concentrate to obtain the crude acylated isomers.
-
-
Step 2: Hydrolysis and Acidification.
-
Rationale: The trichloromethyl ketone intermediate is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.
-
Procedure: Dissolve the crude product from Step 1 in an appropriate solvent and treat with an aqueous base (e.g., sodium hydroxide). Heat the mixture to facilitate hydrolysis. After cooling, acidify the solution with a strong acid (e.g., hydrochloric acid) until a precipitate forms.
-
-
Step 3: Purification.
-
Rationale: The desired para-isomer (4-fluoro-2-methylbenzoic acid derivative) is separated from the ortho-isomer by recrystallization, exploiting differences in their solubility.
-
Procedure: Collect the precipitate by filtration. Recrystallize the solid from a suitable solvent, such as toluene, to yield the purified 4-chloro-3-fluoro-2-methylbenzoic acid.
-
Part B: Fischer Esterification to the Target Compound
This classic acid-catalyzed esterification is a reliable and widely used method for converting carboxylic acids to their methyl esters.[8][9][10]
Experimental Protocol: Methyl Esterification[8][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-fluoro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the solution while stirring.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (typically 4-16 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The reaction is an equilibrium process.[11] Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield of the ester, according to Le Châtelier's principle.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure Methyl 4-chloro-3-fluoro-2-methylbenzoate.
Predicted Spectroscopic Data
No specific spectra for Methyl 4-chloro-3-fluoro-2-methylbenzoate are readily available. However, a detailed analysis of its structure and comparison with similar compounds allows for reliable prediction of its key spectral features.[12][13][14]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5-7.8 ppm (d): One aromatic proton.
-
δ ~7.1-7.4 ppm (d): One aromatic proton. The coupling between these two protons would likely be a doublet of doublets due to the fluorine atom.
-
δ ~3.9 ppm (s, 3H): The methyl ester (-OCH₃) protons. This signal is expected to be a sharp singlet.[14]
-
δ ~2.4 ppm (s, 3H): The aromatic methyl (-CH₃) protons. This will also appear as a singlet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165-168 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~155-160 ppm (d, ¹JCF): Aromatic carbon directly bonded to fluorine, showing a large coupling constant.
-
δ ~120-140 ppm: Other aromatic carbons.
-
δ ~52 ppm: Methyl ester carbon (-OCH₃).[14]
-
δ ~15-20 ppm: Aromatic methyl carbon (-CH₃).
-
-
Infrared (IR) Spectroscopy (Liquid Film/KBr):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups).[12]
-
~1725-1715 cm⁻¹ (strong, sharp): The most prominent peak corresponding to the C=O stretch of the conjugated ester.[13]
-
~1600, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1300-1100 cm⁻¹ (strong): C-O stretching of the ester group.[13]
-
~1100-1000 cm⁻¹: C-F stretching.
-
~800-700 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 202, with a characteristic M+2 isotope peak at m/z = 204 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragments: Expect loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143.
-
Applications in Research and Drug Development
Methyl 4-chloro-3-fluoro-2-methylbenzoate is not an end-product therapeutic but rather a versatile chemical intermediate. Its utility lies in its potential as a starting material or building block for more complex molecules.[1]
-
Scaffold for Bioactive Molecules: The benzoic acid scaffold is a cornerstone of many approved drugs.[4] This ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.
-
Modulation of Physicochemical Properties: The presence and specific arrangement of the chloro, fluoro, and methyl groups provide a unique template for probing structure-activity relationships (SAR).[2] Researchers can use this compound to investigate how substitutions at these positions affect a molecule's interaction with a biological target.
-
Cross-Coupling Reactions: The chloro-substituent on the aromatic ring can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds to build molecular complexity.
Safety and Handling
Based on safety data for structurally similar halogenated benzoates, Methyl 4-chloro-3-fluoro-2-methylbenzoate should be handled with appropriate care.[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[18]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Hazard Identification: The compound is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled.[15][16]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]
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Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. [Link]
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Acros Organics. SAFETY DATA SHEET: Benzoic acid, 4-chloro-3-nitro-. [Link]
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Naumkina, Y., Kratochvíl, B., Korotkova, E., & Čejka, J. (2025). New forms of apremilast with halogen derivatives of benzoic acid. RSC Publishing. [Link]
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Wang, J., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central. [Link]
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El-Bardan, A. A., Hamed, E. A., & Saad, E. F. (1988). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. American Chemical Society. [Link]
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Scribd. IR Spectrum Analysis of Methyl m-Nitrobenzoate. [Link]
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Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]
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SlidePlayer. Preparation of Methyl Benzoate. [Link]
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ResearchGate. Halogen bonding for rational drug design and new drug discovery. [Link]
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RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
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Royal Society of Chemistry. Supplementary Information for: An efficient and simple protocol for the synthesis of methyl esters from alcohols using HBr/H2O2. [Link]
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Zhang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
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Chegg.com. Solved Below is the predicted 1H NMR spectrum of methyl benzoate. [Link]
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Gryko, D. T., et al. (2019). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. MDPI. [Link]
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